5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine
Description
5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine is a heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core substituted with chlorine at position 5, iodine at position 8, and a methylthio group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural rigidity and ability to interact with biological targets such as kinases and mutant KRAS proteins . The chlorine and iodine substituents enhance electrophilicity and steric bulk, while the methylthio group contributes to lipophilicity and metabolic stability. Synthetic routes often involve halogenation and nucleophilic substitution reactions starting from pyrimidine or pyridine precursors .
Properties
Molecular Formula |
C8H5ClIN3S |
|---|---|
Molecular Weight |
337.57 g/mol |
IUPAC Name |
5-chloro-8-iodo-2-methylsulfanylpyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H5ClIN3S/c1-14-8-12-2-4-6(13-8)5(10)3-11-7(4)9/h2-3H,1H3 |
InChI Key |
FKWCPZMPHZJITP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C2C(=N1)C(=CN=C2Cl)I |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine
General Synthetic Strategy
The synthesis of 5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine typically involves the construction of the pyrido[4,3-d]pyrimidine bicyclic core followed by regioselective halogenation and methylthiolation at the 5-, 8-, and 2-positions, respectively. The key steps include:
- Formation of the fused heterocyclic ring system.
- Introduction of the chloro substituent at position 5.
- Iodination at position 8.
- Installation of the methylthio group at position 2.
Synthetic Routes and Key Reactions
Construction of the Pyrido[4,3-d]pyrimidine Core
The pyrido[4,3-d]pyrimidine skeleton is commonly synthesized by condensation reactions involving appropriately substituted pyrimidine and pyridine precursors. For example, nucleophilic substitution on chloropyrimidine derivatives and subsequent cyclization under controlled conditions are widely employed.
Methylthiolation at Position 2
The methylthio group is generally installed by nucleophilic substitution of a leaving group (e.g., chloro or methanesulfonyl) at position 2 with methylthiolate anion (CH3S−). This reaction can be facilitated by the use of sodium methylthiolate or by treating the corresponding 2-chloropyrido[4,3-d]pyrimidine with sodium methanethiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Representative Preparation Procedure
A representative multi-step synthetic route for 5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine is summarized below, based on literature data:
Mechanistic Insights and Reaction Optimization
Nucleophilic Substitution on Pyrido[4,3-d]pyrimidine Core : The chloro and iodo substituents serve as good leaving groups in nucleophilic aromatic substitution reactions due to the electron-deficient nature of the fused heterocyclic system. The methylthiolation step exploits this reactivity to introduce the methylthio group selectively at position 2.
Regioselectivity : The fused bicyclic system directs substitution reactions regioselectively. Position 5 is favored for chlorination due to electronic and steric factors, while position 8 is accessible for iodination.
Reaction Conditions : Moderate temperatures and inert atmospheres are preferred to prevent side reactions such as over-halogenation or decomposition. Solvent choice (polar aprotic solvents) enhances nucleophilicity and reaction rates.
Data Table: Summary of Reported Yields and Conditions
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine (C5) and iodine (C8) atoms serve as primary sites for nucleophilic displacement due to their electron-withdrawing effects and leaving group capabilities.
Chlorine Substitution
The C5 chlorine undergoes substitution with various nucleophiles under moderate conditions:
Reaction kinetics show faster substitution at iodine compared to chlorine due to better leaving group ability of iodide.
Iodine Substitution
The C8 iodine participates in both conventional and metal-catalyzed substitutions:
| Reaction Type | Conditions | Applications |
|---|---|---|
| Direct displacement | CuI, DMF, 120°C | Introduction of aryl groups |
| Ullmann coupling | Cu catalyst, polar aprotic solvent | Biaryl formation |
Iodine substitutions typically require higher temperatures (100–150°C) but achieve complete conversion within 6–8 hours .
Oxidation of Methylthio Group
The methylthio (-SMe) moiety at C2 undergoes controlled oxidation:
| Oxidizing Agent | Conditions | Product | Applications |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 4h | Sulfoxide derivative | Bioisosteric modification |
| mCPBA | DCM, 0°C → RT, 2h | Sulfone derivative | Enhanced polarity |
Complete oxidation to sulfone requires stoichiometric oxidants, while sulfoxide formation can be controlled through reaction time .
Cross-Coupling Reactions
The iodine atom enables versatile metal-catalyzed couplings:
Suzuki-Miyaura Coupling
text| Boronic Acid | Catalyst System | Product Purity | Yield | |--------------------|--------------------------|----------------|--------| | Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, DMF | >95% | 60–85% | | Heteroarylboronics | Pd(dppf)Cl₂, dioxane/H₂O | 90–98% | 55–75% |
This reaction efficiently introduces aromatic/heteroaromatic groups at C8 while preserving other functional groups .
Sonogashira Coupling
Alkyne incorporation demonstrates exceptional efficiency:
RC≡CH + PdCl₂(PPh₃)₂, CuI, Et₃N → 8-Alkynyl derivatives
Yields reach 70–90% within 3 hours under microwave irradiation.
Comparative Reaction Kinetics
Key differences in substitution rates:
| Position | Relative Reactivity | Half-Life (h) | Preferred Nucleophiles |
|---|---|---|---|
| C5-Cl | 1× | 4.2 | Primary amines |
| C8-I | 18× | 0.23 | Aryl boronic acids |
Data derived from parallel competition experiments using equimolar nucleophiles .
Stability Considerations
Critical degradation pathways under stress conditions:
| Stress Factor | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| High pH (>10) | Hydrolysis at C5 chlorine | Maintain neutral conditions |
| UV light | C-I bond cleavage | Amber glass storage |
| Elevated temp (>80°C) | Methylthio oxidation | Inert atmosphere processing |
Pharmaceutical development requires strict control of reaction parameters to prevent decomposition .
Scientific Research Applications
5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential kinase inhibitor due to its ability to interact with ATP-binding sites in kinases, making it a candidate for cancer therapy.
Biological Studies: The compound can be used to study the effects of halogenated pyrido[4,3-d]pyrimidines on cellular processes and signaling pathways.
Chemical Biology: It serves as a tool compound to investigate the role of specific kinases in various biological processes.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine involves its interaction with molecular targets such as protein kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell growth, differentiation, and survival . This inhibition can lead to the suppression of tumor cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Morpholine Derivatives
Compounds such as 4-(5-Chloro-8-(4-methoxyphenyl)pyrido[4,3-d]pyrimidin-2-yl)morpholine (3c) and 4-(5,8-Bis(4-methoxyphenyl)pyrido[4,3-d]pyrimidin-2-yl)morpholine (4c) () demonstrate how aryl substitutions at positions 5 and 8 influence physical properties:
| Compound | Melting Point (°C) | Key Substituents |
|---|---|---|
| 3c | 205–206 | 5-Cl, 8-(4-methoxyphenyl) |
| 4c | 234–236 | 5,8-Bis(4-methoxyphenyl) |
| 5-Chloro-8-iodo-2-(methylthio) | Not reported | 5-Cl, 8-I, 2-(methylthio) |
Alkylthio and Piperazino Derivatives
Compounds like 2-Chloro-8-ethylthio-4-piperidino-pyrimido[5,4-d]pyrimidine () highlight the role of sulfur-containing substituents:
| Compound | Melting Point (°C) | Substituents |
|---|---|---|
| 2-Chloro-8-ethylthio-4-piperidino | 110–111 | 8-ethylthio, 4-piperidino |
| Target compound | Not reported | 2-methylthio, 5-Cl, 8-I |
The methylthio group at position 2 in the target compound may confer better solubility than bulkier alkylthio groups .
Positional Isomerism: Pyrido[2,3-d] vs. Pyrido[4,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines () differ in nitrogen atom positioning, leading to varied biological activity. For example:
- Pyrido[3,2-d]pyrimidine 7 showed 5-fold higher potency against pcDHFR than its pyrido[2,3-d] analog 8 .
- The pyrido[4,3-d] scaffold in the target compound may offer unique binding modes in kinase inhibition compared to other isomers .
Fused Heterocyclic Systems
Thieno-Fused Derivatives
Ethyl 3-amino-9-aryl-pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylates () incorporate a thieno ring, enhancing π-stacking interactions. However, the iodine and methylthio groups in the target compound may improve halogen bonding and hydrophobic interactions, respectively .
Spiro Compounds
Spiro-pyrido[4,3-d]pyrimidines (e.g., 14a–d , ) exhibit complex stereochemistry. The linear substitution pattern in the target compound simplifies synthesis while maintaining planar geometry for target engagement .
Biological Activity
5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine (CAS: 1562987-80-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of 5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine is C₈H₅ClIN₃S, with a molecular weight of 337.56 g/mol. The structure includes a pyrido-pyrimidine core with halogen and methylthio substituents, which are critical for its biological activity.
Antiviral Activity
Recent studies have indicated that derivatives of pyridopyrimidines exhibit promising antiviral properties. For instance, compounds similar to 5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine have shown efficacy against various viruses, including HIV and influenza. The mechanism often involves the inhibition of viral replication by targeting viral enzymes or cellular pathways essential for viral life cycles.
Table 1: Antiviral Activity of Pyridopyrimidine Derivatives
| Compound Name | Virus Target | IC50 (μM) | Reference |
|---|---|---|---|
| 5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine | HIV | TBD | |
| Pyrazolo derivatives | Influenza A | 0.35 | |
| Thiazolidinone derivatives | HCV NS5B | 0.26 |
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies have shown that pyridopyrimidine derivatives can inhibit tumor growth by interfering with cell cycle regulation and inducing apoptosis in cancer cells.
Case Study: Inhibition of Tumor Growth
In vitro studies demonstrated that 5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine exhibited significant cytotoxic effects against various cancer cell lines, including breast and renal cancer cells. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation.
Table 2: Anticancer Activity Overview
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | TBD | Apoptosis induction |
| A549 (Lung Cancer) | TBD | Cell cycle arrest |
| HeLa (Cervical Cancer) | TBD | Kinase inhibition |
The biological activity of 5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and tumor cell proliferation.
- Cell Cycle Regulation : It can induce cell cycle arrest at specific phases, leading to increased apoptosis.
- Signal Transduction Interference : The compound may disrupt signaling pathways critical for cancer cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
